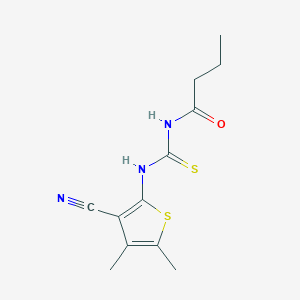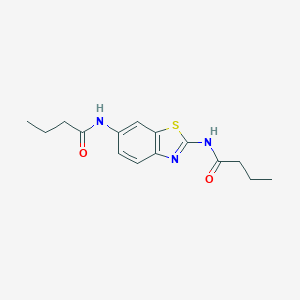![molecular formula C19H19N3O3S B251087 N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B251087.png)
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2,3-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2,3-dimethylphenoxy)acetamide, also known as ABT-737, is a small molecule inhibitor that selectively targets anti-apoptotic proteins in cancer cells. ABT-737 is a promising drug candidate for cancer treatment due to its ability to induce apoptosis in cancer cells while sparing normal cells.
Mecanismo De Acción
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2,3-dimethylphenoxy)acetamide binds to the hydrophobic groove of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Bcl-w, which are overexpressed in cancer cells. By binding to these proteins, this compound displaces pro-apoptotic proteins such as Bim and Bak, which then induce apoptosis in cancer cells. This compound has a high affinity for these anti-apoptotic proteins, making it a potent inducer of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells both in vitro and in vivo. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. In addition, this compound has been shown to induce autophagy in cancer cells, which may contribute to its anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2,3-dimethylphenoxy)acetamide is its selectivity for anti-apoptotic proteins in cancer cells, which makes it a promising drug candidate for cancer treatment. However, this compound has limitations in terms of its solubility and bioavailability, which may limit its effectiveness in clinical settings. In addition, this compound has been shown to induce thrombocytopenia in preclinical studies, which may limit its use in cancer patients.
Direcciones Futuras
For N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2,3-dimethylphenoxy)acetamide include the development of more potent and selective inhibitors of anti-apoptotic proteins in cancer cells. In addition, the combination of this compound with other anti-cancer therapies such as chemotherapy and radiation therapy may enhance its efficacy in clinical settings. Further studies are needed to elucidate the mechanisms of action of this compound and its effects on cancer cells.
Métodos De Síntesis
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2,3-dimethylphenoxy)acetamide is synthesized through a multistep process starting from commercially available materials. The first step is the synthesis of 6-amino-1,3-benzothiazole-2-thiol, which is then acetylated to form 6-acetylamino-1,3-benzothiazole-2-thiol. The second step involves the reaction of 6-acetylamino-1,3-benzothiazole-2-thiol with 2-bromo-2,3-dimethylphenol to form this compound, which is this compound.
Aplicaciones Científicas De Investigación
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2,3-dimethylphenoxy)acetamide has been extensively studied in preclinical and clinical trials for its anti-cancer properties. This compound has been shown to induce apoptosis in cancer cells that are dependent on anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Bcl-w. This compound has demonstrated efficacy in a variety of cancers, including lymphoma, leukemia, breast cancer, and small cell lung cancer.
Propiedades
Fórmula molecular |
C19H19N3O3S |
|---|---|
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
N-(6-acetamido-1,3-benzothiazol-2-yl)-2-(2,3-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C19H19N3O3S/c1-11-5-4-6-16(12(11)2)25-10-18(24)22-19-21-15-8-7-14(20-13(3)23)9-17(15)26-19/h4-9H,10H2,1-3H3,(H,20,23)(H,21,22,24) |
Clave InChI |
JZWYISSLOCPJGR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C)C |
SMILES canónico |
CC1=C(C(=CC=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-dichloro-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251004.png)
![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251005.png)

![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3,5-diethoxybenzamide](/img/structure/B251009.png)
![3-fluoro-N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide](/img/structure/B251010.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B251014.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,2-dimethylpropanamide](/img/structure/B251015.png)
![3-iodo-4-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B251017.png)
![2-(4-chlorophenyl)-N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]acetamide](/img/structure/B251021.png)
![5-nitro-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide](/img/structure/B251022.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B251023.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide](/img/structure/B251024.png)

![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-chlorobenzamide](/img/structure/B251027.png)
